molecular formula C10H12O B1353393 (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol CAS No. 23357-45-1

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Cat. No. B1353393
CAS RN: 23357-45-1
M. Wt: 148.2 g/mol
InChI Key: JAAJQSRLGAYGKZ-SNVBAGLBSA-N
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Description

(-)-(-)-1,2,3,4-Tetrahydro-1-naphthol (THN) is a naturally occurring compound found in many species of plants and animals. It is a phenolic compound with a variety of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects. THN has been studied extensively in the laboratory, and its potential therapeutic applications are being explored.

Scientific Research Applications

Crystal Structure and Stereochemistry

  • Tetrameric Aggregate Formation : Vega et al. (2009) studied the compound 1,c-3-diphenyl-1,2,3,4-tetrahydro-r-1-naphthol, which has the tetrahydronaphthalene core common in many natural products. This compound forms a hydrogen-bonded cyclic aggregate, demonstrating its conformational flexibility and importance in stereoselective synthesis of therapeutically active compounds (Vega et al., 2009).

Synthesis of Anticancer Intermediates

  • Synthesis of Anticancer Anthracyclines : Hatakeyama et al. (1991) detailed an enantioselective synthesis of (R)-(–)-2-Acetyl-5,8-dimethoxy-1,2,3,4-tetrahydro-2-naphthol, a key intermediate in anticancer anthracycline synthesis (Hatakeyama et al., 1991).

Chemical Analysis and Spectroscopy

  • Laser Spectroscopy of Molecular Clusters : Scuderi et al. (2002) utilized resonant enhanced multi-photon ionization (REMPI) spectroscopy to analyze molecular clusters of 1,2,3,4-tetrahydro-1-naphthol. This method helps in characterizing molecular interactions and properties (Scuderi et al., 2002).

  • Fluorescence Properties in Solvents : Wu and Hurtubise (1993) studied the fluorescence properties of 1,2,3,4-tetrahydro-1-naphthol in various solvents, providing insights into its chemical behavior and potential applications in analytical chemistry (Wu & Hurtubise, 1993).

Chemical Reactions and Catalysts

  • Catalytic Reactions : A study by Grayson et al. (1996) explored the catalytic conversion of tetralin to(R)-(-)-1,2,3,4-tetrahydro-1-naphthol using the enzyme camphor (cytochrome P450) 5-monooxygenase. This research highlights the enzyme's stereospecificity and potential for industrial applications (Grayson et al., 1996).

Polymer and Material Science

  • Chiral Polyurethane Synthesis : Gudeangadi et al. (2015) synthesized chiral polyurethane using (R)-1,1'-Bi(2-naphthol), which led to the formation of π-stacked helical polymers. This demonstrates its application in advanced material synthesis (Gudeangadi et al., 2015).

Chiral Separation and Resolution

  • Resolution of Chiral Compounds : Hu et al. (1995) developed a method to resolve racemic 1,1′-bi-2-naphthol into its optically pure enantiomers, demonstrating the potential of (R)-(-)-1,2,3,4-tetrahydro-1-naphthol in chiral separation processes (Hu et al., 1995).

Environmental and Biochemical Studies

  • Bio-transformation Studies : Ceylan et al. (2008) applied response surface methodology to optimize the enzymatic bio-transformation of 1-naphthol, highlighting the compound's relevance in environmental and biochemical research (Ceylan et al., 2008).

properties

IUPAC Name

(1R)-1,2,3,4-tetrahydronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJQSRLGAYGKZ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

CAS RN

23357-45-1
Record name (R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, 1-tetralone (0.4 mmol), ethanol (2 mL) and a solution of potassium hydroxide in ethanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 48 h under H2 (10 atm) at 0° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1,2,3,4-tetrahydro-1-naphthol was obtained and the ee value (ee=99.7%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
1.9 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.4 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 2
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
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(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
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(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 5
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol
Reactant of Route 6
(R)-(-)-1,2,3,4-Tetrahydro-1-naphthol

Citations

For This Compound
45
Citations
D Scuderi, A Paladini, M Satta, D Catone… - Physical Chemistry …, 2002 - pubs.rsc.org
Wavelength and mass selected resonant enhanced multi-photon ionization (REMPI) spectroscopy is an excellent tool for characterising molecular clusters. Mass selected resonant two …
Number of citations: 8 pubs.rsc.org
J Wagner, HJ Hamann, W Döpke, A Kunath, E Höft - Chirality, 1995 - Wiley Online Library
The analytical and preparative scale optical resolution of 1‐cyclohexyl‐1‐phenylethyl hydroperoxide and 1,2,3,4‐tetrahydro‐1‐napthyl hydroperoxide has been achieved by chiral …
Number of citations: 10 onlinelibrary.wiley.com
JJ Sheng, A Saxena, MW Duffel - Drug metabolism and disposition, 2004 - ASPET
Aryl sulfotransferase (AST) IV (also named tyrosine-ester sulfotransferase and ST1A1) is a major phenol sulfotransferase in the rat, and it catalyzes the sulfation of many drugs, …
Number of citations: 13 dmd.aspetjournals.org
DA Grayson, YB Tewari, MP Mayhew, VL Vilker… - Archives of biochemistry …, 1996 - Elsevier
Camphor (cytochrome P450) 5-monooxygenase, originally isolated from the bacteriumPseudomonas putidaPgG 786, catalyzes the essentially stereospecific conversion of …
Number of citations: 38 www.sciencedirect.com
DA Grayson, VL Vilker - Journal of Molecular Catalysis B: Enzymatic, 1999 - Elsevier
Redox enzyme mediated biocatalysis has the potential to regio- and stereo-specifically oxidize hydrocarbons producing valuable products with minimal by-product formation. In vitro …
Number of citations: 7 www.sciencedirect.com
S Rodriguez, B Qu, KR Fandrick… - Advanced Synthesis …, 2014 - Wiley Online Library
A series of efficient ruthenium catalysts has been developed for the asymmetric hydrogenation and transfer hydrogenation of ketones with high reactivities and selectivities. The new …
Number of citations: 40 onlinelibrary.wiley.com
MR Jackson, S Fournel-Gigleux, D Harding… - Molecular …, 1988 - Citeseer
A cDNA encoding a rat kidney UDP-glucuronyltransferase methylumbelliferone, and 4-nitrophenol. Studies using more than (UDPGT) was subcloned into the vector pKCRH2. …
Number of citations: 62 citeseerx.ist.psu.edu
S Roever, G Adam, AM Cesura, G Galley… - Journal of medicinal …, 2000 - ACS Publications
The discovery of 8-(5,8-dichloro-1,2,3,4-tetrahydro-naphthalen-2-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, 1a, as a high-affinity ligand for the human ORL1 (orphanin FQ/…
Number of citations: 104 pubs.acs.org
X Li, W Hao, N Yi, YM He, QH Fan - CCS Chemistry, 2023 - chinesechemsoc.org
Asymmetric hydrogenation of all-carbon aromatics is still a long-standing challenge in the area of asymmetric catalysis. To date, asymmetric (transfer) hydrogenation of naphthols and …
Number of citations: 3 www.chinesechemsoc.org
DA Grayson - 1998 - search.proquest.com
Redox enzyme mediated biocatalysis has the potential to regio-and stereo-specifically oxidize hydrocarbons producing valuable products with minimal by-product formation. Camphor (…
Number of citations: 0 search.proquest.com

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